molecular formula C20H30N2O3 B2915499 4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034295-13-9

4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2915499
M. Wt: 346.471
InChI Key: NPQWVWFYIWDLOS-UHFFFAOYSA-N
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Description

“4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It has been mentioned in the context of radiosynthesis and evaluation .


Molecular Structure Analysis

The molecular structure of “4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” involves a piperidine ring, which is a common feature in many pharmaceutical compounds .

Scientific Research Applications

Synthesis and Bioactivity of Benzamide Derivatives

Researchers have synthesized novel benzamides and their metal complexes to explore their structural characteristics and bioactivity. These compounds, including variations with piperidine and substituted benzaldehydes, have shown promising antibacterial activity against several bacterial strains. The copper complexes of these benzamides exhibited enhanced activity compared to the free ligands, suggesting their potential in antimicrobial applications (Khatiwora et al., 2013).

Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed that substituting the benzamide with bulky moieties significantly increased their activity, indicating their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Anti-Inflammatory and Analgesic Agents

Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown these compounds to possess significant anti-inflammatory and analgesic activities. These findings support the development of new therapeutic agents based on benzamide derivatives for treating inflammation and pain (Abu‐Hashem et al., 2020).

Metabolism and Pharmacokinetics of Novel Compounds

The study of the metabolism of novel anaplastic lymphoma kinase inhibitors has revealed insights into the pharmacokinetics of benzamide derivatives. Understanding how these compounds are metabolized and cleared in the body is crucial for their development into effective cancer treatments (Teffera et al., 2013).

Serotonin Receptor Agonists

Benzamide derivatives have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, highlighting their potential in treating gastrointestinal disorders. These studies contribute to the understanding of molecular interactions and the design of compounds with improved bioavailability and therapeutic profiles (Sonda et al., 2003).

properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-15(2)25-19-5-3-17(4-6-19)20(23)21-13-16-7-10-22(11-8-16)18-9-12-24-14-18/h3-6,15-16,18H,7-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQWVWFYIWDLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

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